Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate
Description
Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate (CAS 54594-85-3) is a prostaglandin analog characterized by a cyclopentane ring substituted with a hydroxyl group at the 3R position and a ketone at the 5-position. The hept-5-enoate chain includes a methyl ester, contributing to its lipophilicity and stability . This compound is structurally related to bioactive prostaglandins and prostanoic acid derivatives, which are critical in regulating inflammation, intraocular pressure, and cellular proliferation. Its (Z)-configuration at the double bond ensures optimal molecular geometry for receptor interactions, a feature common in therapeutic analogs like latanoprost and bimatoprost .
Properties
IUPAC Name |
methyl 7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h2,4,8,11,14H,3,5-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMDQIVLAQDJBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=CCC1=CC(CC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Friedel-Crafts Reaction and Piancatelli Rearrangement
A practical and well-documented method involves the following key steps:
Step 1: Friedel-Crafts Reaction
Zinc chloride (ZnCl2) catalyzes the Friedel-Crafts acylation between furan and 2,9-oxonanedione, forming an intermediate furan derivative. This step introduces the necessary carbon skeleton for subsequent cyclization.Step 2: Acid-Catalyzed Methylation
The intermediate 8-(furan-2-yl)-8-oxooctanoic acid undergoes methylation under sulfuric acid catalysis to form the corresponding methyl ester.Step 3: Sequential Reduction
The methyl ester is then reduced to generate a hydroxy intermediate, preparing the molecule for ring rearrangement.Step 4: Piancatelli Rearrangement
ZnCl2 catalyzes the Piancatelli rearrangement, converting the furan ring into the cyclopentenone system with the desired hydroxy and keto functionalities, yielding methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]heptanoate as the key intermediate.
This method achieves a moderate overall yield (~40%) over five steps and has been reported in peer-reviewed journals such as the Journal of Saudi Chemical Society.
Alternative Synthesis Using Buffered Aqueous Media and Extraction
Another synthesis approach involves:
- Starting Material: 2-(1-hydroxy-7-methoxycarbonylheptyl)-furan
- Reaction Conditions: The compound is suspended in water with potassium monohydrogen phosphate-phosphoric acid buffer at pH 4.2, heated at 100°C under nitrogen atmosphere.
- Transformation: Under these conditions, the furan ring undergoes rearrangement to form a mixture of cyclopentenone isomers, including the hydroxy-oxo cyclopentenone derivative.
- Workup: The reaction mixture is cooled and extracted twice with methyl isobutyl ketone. The combined organic layers are concentrated to yield the cyclopentenone methyl ester mixture with a yield of approximately 80.7%.
This method emphasizes aqueous-phase chemistry and mild acidic conditions, offering a higher isolated yield compared to the multi-step Friedel-Crafts route.
Reaction Conditions and Catalysts
| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Friedel-Crafts acylation | ZnCl2 | Room temperature, inert atmosphere | Moderate | Key carbon skeleton formation |
| Methylation | Sulfuric acid | Acidic medium | High | Esterification of carboxylic acid |
| Reduction | Suitable reducing agent (not specified) | Mild conditions | Moderate | Converts keto to hydroxy intermediate |
| Piancatelli rearrangement | ZnCl2 | Controlled temperature | Moderate | Ring rearrangement to cyclopentenone |
| Aqueous buffer rearrangement | K2HPO4-H3PO4 buffer, heat | 100°C, nitrogen atmosphere | 80.7 | Alternative aqueous method |
Stereochemical Considerations
- The compound is prepared with specific stereochemistry at the 3-position of the cyclopentenone ring, designated as (3R).
- The Piancatelli rearrangement step is crucial for establishing this stereochemistry, facilitated by ZnCl2 catalysis.
- The unsaturation in the heptenoate chain is preserved as the (Z)-configuration, important for biological activity.
Comparative Notes on Related Compounds
- The saturated analog, methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate, differs by lacking the double bond in the heptanoic acid chain, affecting physical and chemical properties such as molecular weight and reactivity.
- The unsaturated hept-5-enoate version (the subject compound) is more relevant in prostaglandin synthesis pathways due to its closer structural mimicry of natural prostaglandins.
Summary Table of Preparation Routes
Chemical Reactions Analysis
Hydrolysis and Functional Group Interconversion
The ester group undergoes hydrolysis under acidic or basic conditions. In one protocol, treatment with potassium monohydrogen phosphate-phosphoric acid buffer (pH 4.2) at 100°C facilitates hydrolysis of precursor furan derivatives to yield the cyclopentenone core .
| Reaction Type | Conditions | Yield | Key Observations |
|---|---|---|---|
| Ester hydrolysis | Aqueous buffer (pH 4.2), 100°C, N₂ | 80.7% | Selective cleavage without ketone reduction |
The hydroxyl group at C3 can be protected using tert-butyldimethylsilyl (TBS) groups, as seen in related prostaglandin syntheses. Deprotection typically employs fluoride-based reagents (e.g., TBAF).
Cyclization and Ring-Opening Reactions
The cyclopentenone ring participates in cycloadditions and conjugate additions. For example:
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Diels-Alder reactivity : The α,β-unsaturated ketone acts as a dienophile in [4+2] cycloadditions.
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Michael additions : Nucleophiles (e.g., thiols, amines) add to the enone system, forming substituted cyclopentane derivatives.
Oxidation and Reduction Pathways
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Oxidation : The secondary hydroxyl group (C3) is oxidized to a ketone using Jones reagent or Dess-Martin periodinane, forming a diketone intermediate.
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Reduction : The α,β-unsaturated ketone undergoes selective hydrogenation with catalysts like Pd/C or PtO₂ to yield saturated cyclopentanol derivatives .
| Reaction | Reagent/Conditions | Product |
|---|---|---|
| Oxidation of C3–OH | Dess-Martin periodinane, CH₂Cl₂ | 3,5-Diketocyclopentene derivative |
| Enone hydrogenation | H₂, 10% Pd/C, EtOAc | Saturated cyclopentanol analog |
Aldol Condensation and Elimination
In prostaglandin synthesis, aldol condensation between methyl 6-formylhexanoate and cyclopentenone derivatives forms anti- and syn-aldol adducts (5.4:1 ratio). Subsequent mesylation (MsCl, Et₃N) and elimination (Al₂O₃) yield α,β-unsaturated esters via E1cB (syn) or E2 (anti) mechanisms .
| Step | Conditions | Outcome |
|---|---|---|
| Aldol condensation | LDA, THF, −78°C | anti:syn = 5.4:1 |
| Mesylation | MsCl, Et₃N, CH₂Cl₂ | Formation of mesylates |
| Elimination | Neutral Al₂O₃, rt | Exclusive E-alkene formation |
Organometallic Additions
The cyclopentenone ring reacts with organocopper reagents (e.g., lithium dialkylcuprates) in conjugate additions. For example, vinylstannane intermediates derived from (E)-bis(tributylstannyl)ethylene participate in cuprate-mediated alkylations to extend the ω-side chain .
Stability and Degradation
The compound is sensitive to:
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Acidic conditions : Prolonged exposure leads to retro-aldol decomposition.
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Oxidative environments : Autoxidation of the enone system forms peroxides .
Comparative Reactivity with Analogs
The stereochemistry at C3 and the Z-configuration of the hept-5-enoate chain differentiate its reactivity from misoprostol and other prostaglandins :
| Compound | Key Structural Feature | Reactivity Difference |
|---|---|---|
| Misoprostol | C9–OH, C11–methyl | Higher gastric cytoprotection |
| TEI-9826 | Saturated cyclopentane | Lower caspase-3/7 activation |
Scientific Research Applications
Methyl (Z)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl (Z)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering the cellular redox state and affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural variations and their implications:
Biological Activity
Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate, commonly referred to as methyl 7-(3-hydroxy-5-oxocyclopent-1-enyl)heptanoate, is a compound of significant interest in the field of medicinal chemistry and organic synthesis. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Basic Information
- Chemical Formula : C₁₃H₂₀O₄
- Molecular Weight : 240.296 g/mol
- CAS Number : 40098-26-8
- Density : 1.1 g/cm³
- Boiling Point : Approximately 378.4 °C
Structural Representation
The structural formula can be represented as follows:
Methyl 7-(3-hydroxy-5-oxocyclopent-1-enyl)heptanoate exhibits various biological activities primarily attributed to its structural features that allow interaction with specific biological targets:
- PPAR Activation : Research indicates that compounds with similar structures can act as ligands for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and glucose homeostasis .
- Anti-inflammatory Properties : Certain derivatives have shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions like obesity and diabetes .
Therapeutic Applications
Research has suggested several potential applications for methyl 7-(3-hydroxy-5-oxocyclopent-1-enyl)heptanoate:
- Anti-diabetic Agents : Due to its interaction with PPARs, it may help improve insulin sensitivity and reduce hyperglycemia .
- Anti-obesity Treatments : Its ability to influence metabolic pathways could be beneficial in managing obesity-related disorders .
Case Studies and Research Findings
Several studies have investigated the biological effects of methyl 7-(3-hydroxy-5-oxocyclopent-1-enyl)heptanoate and its analogs:
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate be confirmed experimentally?
- Methodology : X-ray crystallography is the gold standard for determining absolute stereochemistry. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data, leveraging chiral centers and hydrogen-bonding networks to resolve the (3R) configuration . For intermediates, validate configurations via comparison with authentic samples using -NMR and -NMR spectroscopy (e.g., Bruker AM-400 at 400 MHz) .
Q. What synthetic strategies are effective for introducing the cyclopentenone core in this compound?
- Methodology : Start with protected cyclopentenone intermediates (e.g., tetrahydro-2H-pyran (THP)-protected hydroxy groups) to enable regioselective functionalization. Key steps include:
- Aldol condensation to form the cyclopentane ring.
- Grignard or Wittig reactions to append the hept-5-enoate chain.
- Deprotection under mild acidic conditions (e.g., dilute HCl in THF) to preserve stereochemistry .
Q. How is the cytotoxicity profile of this compound evaluated in vitro?
- Methodology : Use the Sulforhodamine B (SRB) assay in a panel of cancer cell lines (e.g., A-549, KBvin).
- Seed cells in 96-well plates (3–5 × 10 cells/well).
- Incubate with compound dilutions (72 hours).
- Fix with cold 50% trichloroacetic acid, stain with SRB, and measure absorbance at 515 nm.
- Compare IC values with reference drugs (e.g., topotecan) to assess potency .
Advanced Research Questions
Q. How can stereoisomeric impurities (e.g., cis vs. trans isomers) be resolved and quantified during synthesis?
- Methodology :
- Chiral HPLC : Use a Chiralpak® IC column with a mobile phase of hexane:isopropanol (85:15) for baseline separation.
- Circular Dichroism (CD) : Confirm enantiomeric purity by comparing CD spectra with reference standards.
- Dynamic Resolution : Optimize reaction conditions (e.g., temperature, catalysts) to minimize epimerization .
Q. What analytical Quality-by-Design (QbD) approaches ensure robustness in stability-indicating methods for this compound?
- Methodology :
- Risk Assessment : Identify critical method parameters (e.g., pH, column temperature) via failure mode analysis.
- Design of Experiments (DoE) : Use a central composite design to test simultaneous variations (e.g., buffer concentration ±10%, flow rate ±0.1 mL/min).
- Method Operable Design Region (MODR) : Define acceptable ranges for parameters that maintain resolution (>2.0) and peak symmetry (0.9–1.2) .
Q. How do structural modifications at the C-7 position influence metabolic stability and pharmacokinetics?
- Methodology :
- Isotopic Labeling : Synthesize -labeled analogs to track metabolite formation (e.g., oxidative degradation at the cyclopentenone ring).
- LC-MS/MS : Profile metabolites in hepatocyte incubations (human/mouse) using a C18 column and gradient elution (0.1% formic acid in acetonitrile:water).
- Pharmacophore Modeling : Correlate substituent effects (e.g., ester vs. carboxylic acid) with clearance rates using molecular docking (AutoDock Vina) .
Q. What strategies mitigate toxicity risks associated with the α,β-unsaturated ketone moiety?
- Methodology :
- Prodrug Design : Mask the ketone with bioreversible groups (e.g., THP ethers) to reduce electrophilic reactivity.
- Glutathione (GSH) Trapping : Incubate the compound with liver microsomes and measure GSH adduct formation via LC-MS to assess reactive intermediate generation.
- CYP450 Inhibition Assays : Evaluate interactions with CYP3A4/2D6 using fluorogenic substrates to predict drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
